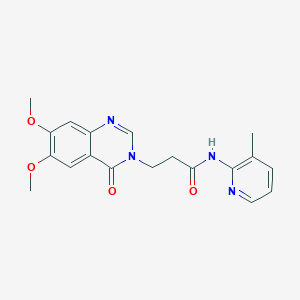

3-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-(3-methylpyridin-2-yl)propanamide

Descripción

3-(6,7-Dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-(3-methylpyridin-2-yl)propanamide is a quinazolinone derivative characterized by a 6,7-dimethoxy-substituted quinazolin-4-one core linked via a propanamide chain to a 3-methylpyridin-2-yl group. Quinazolinones are pharmacologically significant due to their roles as kinase inhibitors, antimicrobial agents, and anticancer compounds . The 6,7-dimethoxy substituents on the quinazolinone ring may enhance hydrogen bonding and metabolic stability, while the propanamide linker and terminal 3-methylpyridin-2-yl group likely influence target selectivity and solubility.

Propiedades

Fórmula molecular |

C19H20N4O4 |

|---|---|

Peso molecular |

368.4 g/mol |

Nombre IUPAC |

3-(6,7-dimethoxy-4-oxoquinazolin-3-yl)-N-(3-methylpyridin-2-yl)propanamide |

InChI |

InChI=1S/C19H20N4O4/c1-12-5-4-7-20-18(12)22-17(24)6-8-23-11-21-14-10-16(27-3)15(26-2)9-13(14)19(23)25/h4-5,7,9-11H,6,8H2,1-3H3,(H,20,22,24) |

Clave InChI |

AJKBFJVNTVSGHM-UHFFFAOYSA-N |

SMILES canónico |

CC1=C(N=CC=C1)NC(=O)CCN2C=NC3=CC(=C(C=C3C2=O)OC)OC |

Origen del producto |

United States |

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis de “3-(6,7-dimetoxi-4-oxoquinazolin-3(4H)-il)-N-(3-metilpiridin-2-il)propanamida” normalmente implica los siguientes pasos:

Formación del núcleo de quinazolinona: El núcleo de quinazolinona puede sintetizarse mediante la condensación de derivados del ácido antranílico con formamida o sus equivalentes en condiciones ácidas o básicas.

Introducción de grupos metoxi: Los grupos metoxi en las posiciones 6 y 7 pueden introducirse mediante reacciones de metilación utilizando yoduro de metilo o sulfato de dimetilo en presencia de una base.

Formación del enlace amida: El paso final implica el acoplamiento del derivado de quinazolinona con 3-metilpiridin-2-amina utilizando reactivos de acoplamiento como EDCI (1-etil-3-(3-dimetilaminopropil)carbodiimida) y HOBt (1-hidroxi-benzotriazol) en un disolvente adecuado como diclorometano.

Métodos de producción industrial

Los métodos de producción industrial de este compuesto probablemente implicarían la optimización de las rutas sintéticas anteriores para garantizar un alto rendimiento y pureza. Esto puede incluir el uso de reactores de flujo continuo, técnicas de purificación avanzadas y medidas estrictas de control de calidad.

Análisis De Reacciones Químicas

Tipos de reacciones

Oxidación: El compuesto puede sufrir reacciones de oxidación, particularmente en los grupos metoxi, lo que lleva a la formación de quinonas.

Reducción: La reducción del núcleo de quinazolinona puede dar derivados de dihidroquinazolinona.

Sustitución: Los grupos metoxi pueden sustituirse por otros grupos funcionales mediante reacciones de sustitución aromática nucleófila.

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.

Reducción: Pueden utilizarse agentes reductores como borohidruro de sodio o hidruro de aluminio y litio.

Sustitución: Los nucleófilos como las aminas o los tioles pueden utilizarse en presencia de una base.

Productos principales

Oxidación: Derivados de quinona.

Reducción: Derivados de dihidroquinazolinona.

Sustitución: Varios derivados de quinazolinona sustituidos.

Aplicaciones Científicas De Investigación

Química

El compuesto puede utilizarse como bloque de construcción para la síntesis de moléculas más complejas en química orgánica.

Biología

En la investigación biológica, los derivados de quinazolinona se estudian por su potencial como inhibidores enzimáticos, antagonistas de receptores y agentes antimicrobianos.

Medicina

Industria

En el sector industrial, el compuesto puede utilizarse en el desarrollo de nuevos materiales con propiedades específicas, como polímeros y colorantes.

Mecanismo De Acción

El mecanismo de acción de “3-(6,7-dimetoxi-4-oxoquinazolin-3(4H)-il)-N-(3-metilpiridin-2-il)propanamida” dependería de su diana biológica específica. En general, los derivados de quinazolinona ejercen sus efectos interactuando con enzimas o receptores específicos, lo que lleva a la modulación de varias vías bioquímicas.

Comparación Con Compuestos Similares

Quinazolinone Core Modifications

- Chlorinated Derivatives: Compounds such as 3-Chloro-N-(4-oxo-2-(phenoxymethyl)quinazolin-3(4H)-yl)propanamide (7d) feature a phenoxymethyl group at position 2 of the quinazolinone and a chlorine atom on the propanamide linker.

- 6,7-Dimethoxy Substitution: The target compound shares its 6,7-dimethoxyquinazolinone core with 3-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-(3-fluorobenzyl)propanamide (MW 385.39, C₂₀H₂₀FN₃O₄). The methoxy groups likely improve water solubility and metabolic stability compared to chlorinated or unsubstituted analogues .

Linker and Terminal Group Variations

- Propanamide vs. Acetamide Linkers : Compounds like 2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide (MW 427.46) utilize a shorter acetamide linker, which may reduce conformational flexibility and affect binding to enzymatic targets .

- Terminal Group Diversity: 3-Methylpyridin-2-yl: The target compound’s terminal group introduces aromatic nitrogen, enabling π-π stacking or hydrogen bonding with biological targets. 3-Fluorobenzyl: In 3-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-(3-fluorobenzyl)propanamide, the fluorine atom enhances electronegativity and bioavailability compared to non-halogenated groups .

Inferred Pharmacological Implications

For example:

- Pyrrolidine-substituted quinazolinones (e.g., 6,7-Dimethoxy-2-(pyrrolidin-1-yl)-N-(3-(pyrrolidin-1-yl)-propyl)quinazolin-4-amine) are designed as substrate-competitive inhibitors, indicating that terminal amine groups can modulate target specificity .

- Fluorinated derivatives may exhibit improved metabolic stability and binding affinity compared to non-halogenated compounds .

Table 1: Comparison of Structural and Physicochemical Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.